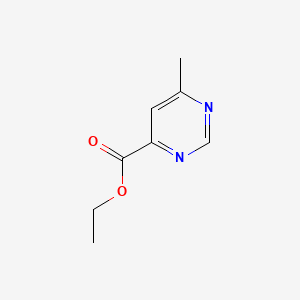

Ethyl 6-methylpyrimidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-methylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C₈H₁₀N₂O₂. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

Pyrimidine and its derivatives have been shown to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity .

Mode of Action

It’s worth noting that pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .

Biochemical Pathways

These compounds have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Result of Action

The molecular results of related compounds have revealed promising neuroprotective and anti-inflammatory properties. They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as diet, physical inactivity, stress, education, pollutants, and addictions have been found to play a significant role in disease outcomes . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-methylpyrimidine-4-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of 6-methylpyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 6-methylpyrimidine-4-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.

Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential as antiviral, anticancer, and antimicrobial agents.

Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4,6-dimethylpyrimidine-2-carboxylate

- Methyl 6-methylpyrimidine-4-carboxylate

- Ethyl 2,4-dimethylpyrimidine-5-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development.

Biological Activity

Ethyl 6-methylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential applications in various fields.

Chemical Structure and Properties

This compound features a pyrimidine ring with a methyl group at the 6-position and an ethyl ester at the 4-position. This structure contributes to its unique chemical properties and biological activity. The compound's molecular formula is C8H10N2O2 with a molecular weight of approximately 166.18 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and nucleic acids. The carboxylate group can form hydrogen bonds with proteins, influencing their activity. Additionally, the compound may affect DNA replication and transcription processes due to its interaction with nucleic acids.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several bacterial strains. Research indicates that it exhibits significant activity against Gram-positive and Gram-negative bacteria, as well as certain fungal species.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

The compound's effectiveness varies based on structural modifications and substituents .

Anticancer Properties

Studies have also explored the anticancer potential of this compound. It has been investigated for its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific mechanisms involve interference with signaling pathways critical for tumor growth .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives suggests that modifications at specific positions can significantly enhance biological activity. For example, introducing electron-donating or withdrawing groups at certain sites can improve potency against targeted enzymes or receptors.

| Modification | Effect on Activity |

|---|---|

| Methyl group at C-6 | Increased binding affinity |

| Hydroxyl substitution | Enhanced solubility and bioavailability |

These findings indicate that careful structural optimization can lead to more potent derivatives suitable for therapeutic applications .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against various pathogens, revealing a strong inhibitory effect on both S. aureus and E. coli, with MIC values indicating effective concentrations for clinical relevance .

- Anticancer Activity : Another research effort focused on the compound's anticancer properties, demonstrating that it can induce apoptosis in cancer cell lines through modulation of key apoptotic markers, making it a candidate for further development in cancer therapeutics .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound have shown promising results regarding its absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting favorable characteristics for drug development.

Properties

IUPAC Name |

ethyl 6-methylpyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-6(2)9-5-10-7/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSANUFJFMEFFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60665295 |

Source

|

| Record name | Ethyl 6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148149-29-5 |

Source

|

| Record name | Ethyl 6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.